Cas no 1823244-20-7 (benzyl N-(4-formyl-2-nitrophenyl)carbamate)

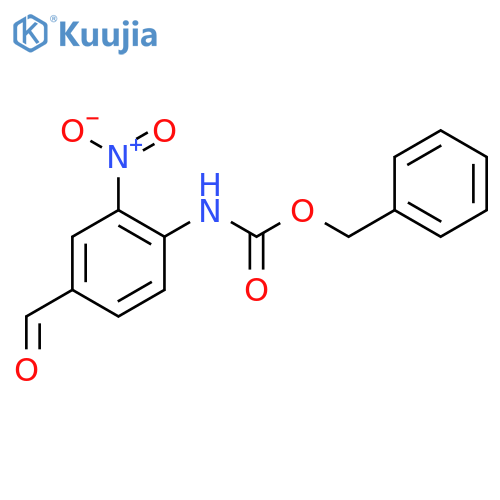

1823244-20-7 structure

商品名:benzyl N-(4-formyl-2-nitrophenyl)carbamate

benzyl N-(4-formyl-2-nitrophenyl)carbamate 化学的及び物理的性質

名前と識別子

-

- 1823244-20-7

- EN300-12640906

- benzyl N-(4-formyl-2-nitrophenyl)carbamate

-

- インチ: 1S/C15H12N2O5/c18-9-12-6-7-13(14(8-12)17(20)21)16-15(19)22-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,19)

- InChIKey: KJHGHNHFOGWLNL-UHFFFAOYSA-N

- ほほえんだ: O(C(NC1C=CC(C=O)=CC=1[N+](=O)[O-])=O)CC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 300.07462149g/mol

- どういたいしつりょう: 300.07462149g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 403

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 101Ų

benzyl N-(4-formyl-2-nitrophenyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-12640906-10.0g |

benzyl N-(4-formyl-2-nitrophenyl)carbamate |

1823244-20-7 | 10g |

$5221.0 | 2023-05-25 | ||

| Enamine | EN300-12640906-1.0g |

benzyl N-(4-formyl-2-nitrophenyl)carbamate |

1823244-20-7 | 1g |

$1214.0 | 2023-05-25 | ||

| Enamine | EN300-12640906-0.05g |

benzyl N-(4-formyl-2-nitrophenyl)carbamate |

1823244-20-7 | 0.05g |

$1020.0 | 2023-05-25 | ||

| Enamine | EN300-12640906-0.1g |

benzyl N-(4-formyl-2-nitrophenyl)carbamate |

1823244-20-7 | 0.1g |

$1068.0 | 2023-05-25 | ||

| Enamine | EN300-12640906-5.0g |

benzyl N-(4-formyl-2-nitrophenyl)carbamate |

1823244-20-7 | 5g |

$3520.0 | 2023-05-25 | ||

| Enamine | EN300-12640906-2.5g |

benzyl N-(4-formyl-2-nitrophenyl)carbamate |

1823244-20-7 | 2.5g |

$2379.0 | 2023-05-25 | ||

| Enamine | EN300-12640906-500mg |

benzyl N-(4-formyl-2-nitrophenyl)carbamate |

1823244-20-7 | 500mg |

$1165.0 | 2023-10-02 | ||

| Enamine | EN300-12640906-2500mg |

benzyl N-(4-formyl-2-nitrophenyl)carbamate |

1823244-20-7 | 2500mg |

$2379.0 | 2023-10-02 | ||

| Enamine | EN300-12640906-1000mg |

benzyl N-(4-formyl-2-nitrophenyl)carbamate |

1823244-20-7 | 1000mg |

$1214.0 | 2023-10-02 | ||

| Enamine | EN300-12640906-5000mg |

benzyl N-(4-formyl-2-nitrophenyl)carbamate |

1823244-20-7 | 5000mg |

$3520.0 | 2023-10-02 |

benzyl N-(4-formyl-2-nitrophenyl)carbamate 関連文献

-

1. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

1823244-20-7 (benzyl N-(4-formyl-2-nitrophenyl)carbamate) 関連製品

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬